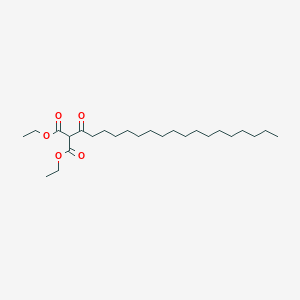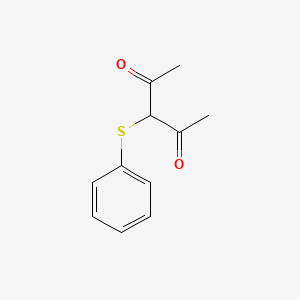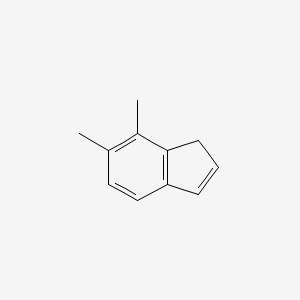
6,7-Dimethyl-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-1H-indene is an organic compound with the molecular formula C11H12 It is a derivative of indene, characterized by the presence of two methyl groups at the 6 and 7 positions on the indene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1H-indene typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-alkyl-1-ethynylbenzene derivatives, catalyzed by transition metals such as ruthenium or rhodium . The reaction conditions often include the use of hot toluene as a solvent and a catalytic amount of the metal complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed:
Oxidation: Formation of 6,7-dimethylindanone or 6,7-dimethylindane-1-carboxylic acid.
Reduction: Formation of 6,7-dimethylindane.
Substitution: Formation of various substituted indenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethyl-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6,7-Dimethyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
- 4,7-Dimethyl-1H-indene
- 2,3-Dihydro-4,7-dimethyl-1H-indene
- 4,7-Dimethylindane
Comparison: 6,7-Dimethyl-1H-indene is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions. Compared to 4,7-Dimethyl-1H-indene, the 6,7-dimethyl substitution pattern may result in different steric and electronic effects, leading to variations in chemical behavior and applications.
Eigenschaften
CAS-Nummer |
23288-07-5 |
|---|---|
Molekularformel |
C11H12 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
6,7-dimethyl-1H-indene |
InChI |
InChI=1S/C11H12/c1-8-6-7-10-4-3-5-11(10)9(8)2/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
OOOBGDSHHYTWFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CC2)C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


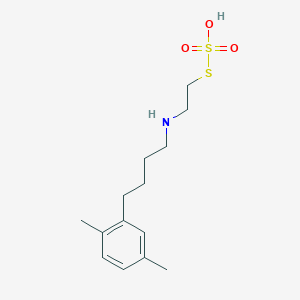
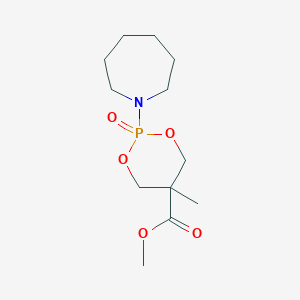
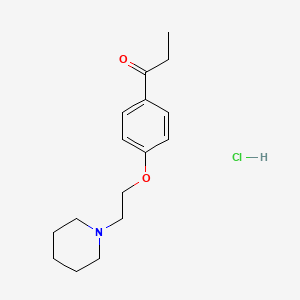
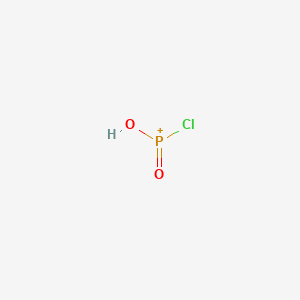
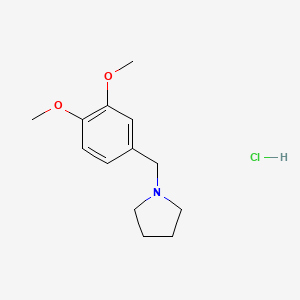
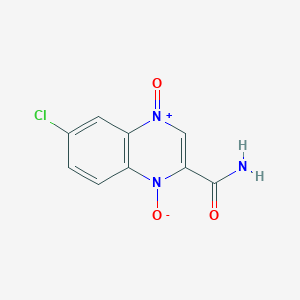

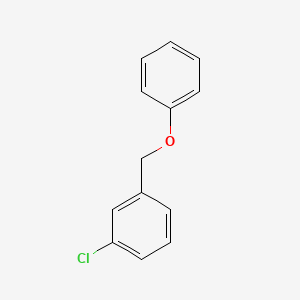
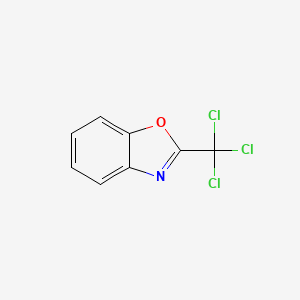
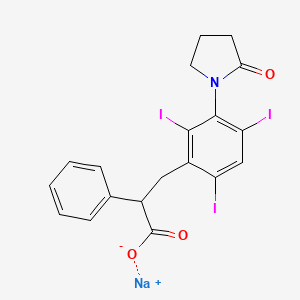
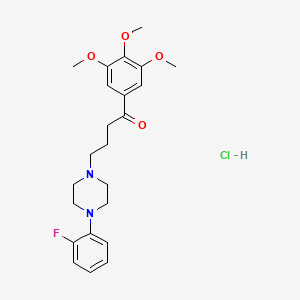
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
